2-AMINO-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-8-[(E)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
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Overview
Description
2-AMINO-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-8-[(E)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that features a unique structure combining pyrazole and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-8-[(E)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyrazole derivatives with chromene precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-8-[(E)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are crucial for determining the reaction pathway and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-AMINO-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-8-[(E)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-8-[(E)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Aminoethyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
- 3-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)hydrazono]pentane-2,4-dione
Uniqueness
Compared to similar compounds, 2-AMINO-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-8-[(E)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE stands out due to its unique combination of pyrazole and chromene moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H28N6O |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(8E)-2-amino-4-(1,3,5-trimethylpyrazol-4-yl)-8-[(1,3,5-trimethylpyrazol-4-yl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C23H28N6O/c1-12-18(14(3)28(5)26-12)10-16-8-7-9-17-21(19(11-24)23(25)30-22(16)17)20-13(2)27-29(6)15(20)4/h10,21H,7-9,25H2,1-6H3/b16-10+ |
InChI Key |
SYCGEADZVNPODZ-MHWRWJLKSA-N |
SMILES |
CC1=C(C(=NN1C)C)C=C2CCCC3=C2OC(=C(C3C4=C(N(N=C4C)C)C)C#N)N |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C/2\CCCC3=C2OC(=C(C3C4=C(N(N=C4C)C)C)C#N)N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=C2CCCC3=C2OC(=C(C3C4=C(N(N=C4C)C)C)C#N)N |
Origin of Product |
United States |
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